2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can be leveraged to enhance the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of key cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVDLTXYOUTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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